7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine
Overview
Description
7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this compound belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, leading to changes in the optical properties of the system.
Biochemical Pathways
The compound’s tunable photophysical properties suggest that it might influence pathways related to light absorption and emission .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications, suggesting that they might have significant effects on light-related cellular processes .
Action Environment
The compound’s tunable photophysical properties suggest that factors affecting light absorption and emission might play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6-dimethylpyrazole with a chlorinating agent to introduce the chlorine atom at the 7th position. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-A]pyrimidine oxides.
Reduction: Formation of 5,6-dimethylpyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-A]pyrimidines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-A]pyrimidine
- 3-Fluoro-5,7-dimethylpyrazolo[1,5-A]pyrimidine
- 3-Chloro-5,7-dimethylpyrazolo[1,5-A]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-A]pyrimidine
- 3-Iodo-5,7-dimethylpyrazolo[1,5-A]pyrimidine
Uniqueness
7-Chloro-5,6-dimethylpyrazolo[1,5-A]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the 7th position enhances its reactivity and allows for the formation of a diverse range of derivatives through substitution reactions. This compound’s ability to act as a versatile scaffold for drug design and material science applications further highlights its uniqueness .
Properties
IUPAC Name |
7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-6(2)11-7-3-4-10-12(7)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKMBCWZLRACP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC=N2)N=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494478 | |
Record name | 7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61098-39-3 | |
Record name | 7-Chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30494478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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